4-((3,4-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol 4-((3,4-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 675840-53-6
VCID: VC20171089
InChI: InChI=1S/C15H9Cl2FN4S/c16-12-6-1-9(7-13(12)17)8-19-22-14(20-21-15(22)23)10-2-4-11(18)5-3-10/h1-8H,(H,21,23)/b19-8+
SMILES:
Molecular Formula: C15H9Cl2FN4S
Molecular Weight: 367.2 g/mol

4-((3,4-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 675840-53-6

Cat. No.: VC20171089

Molecular Formula: C15H9Cl2FN4S

Molecular Weight: 367.2 g/mol

* For research use only. Not for human or veterinary use.

4-((3,4-Dichlorobenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol - 675840-53-6

Specification

CAS No. 675840-53-6
Molecular Formula C15H9Cl2FN4S
Molecular Weight 367.2 g/mol
IUPAC Name 4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H9Cl2FN4S/c16-12-6-1-9(7-13(12)17)8-19-22-14(20-21-15(22)23)10-2-4-11(18)5-3-10/h1-8H,(H,21,23)/b19-8+
Standard InChI Key NKSIIYRYRMZBNB-UFWORHAWSA-N
Isomeric SMILES C1=CC(=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl)F
Canonical SMILES C1=CC(=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl)F

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s backbone consists of a 1,2,4-triazole ring fused with a thione group at position 3. The triazole nitrogen at position 4 is substituted with a (3,4-dichlorophenyl)methylideneamino group, while position 5 bears a 4-fluorophenyl moiety . This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions. The E-geometry of the benzylidene group is confirmed by its InChI descriptor .

Spectroscopic and Computational Identifiers

The molecular formula C₁₅H₉Cl₂FN₄S (MW: 367.2 g/mol) is corroborated by high-resolution mass spectrometry. Key identifiers include:

  • SMILES: C1=CC(=C(C=C1Cl)Cl)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

  • InChIKey: HKVLCMDYHBXMPJ-UFWORHAWSA-N

Predicted collision cross-sections (CCS) for various adducts, derived from ion mobility spectrometry, are critical for characterizing its gas-phase behavior :

Adductm/zPredicted CCS (Ų)
[M+H]⁺366.99818178.8
[M+Na]⁺388.98012194.9
[M-H]⁻364.98362182.6

Synthesis and Physicochemical Properties

Synthetic Pathways

While explicit synthesis protocols remain undisclosed in public literature, analogous triazole-thiones are typically synthesized via:

  • Cyclocondensation: Reaction of thiosemicarbazides with carboxylic acids under acidic conditions.

  • Schiff Base Formation: Condensation of 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol with 3,4-dichlorobenzaldehyde .

Stability and Reactivity

The compound is stable under standard laboratory conditions (20–25°C) but decomposes upon exposure to open flames, emitting toxic gases (e.g., HCl, HF) . It exhibits incompatibility with strong oxidizers, necessitating inert atmospheres during storage .

Hazard ParameterClassificationPrecautionary Measures
Acute Toxicity (Oral)Category 4Avoid ingestion; use PPE
Skin IrritationCategory 2Wear nitrile gloves; wash exposed skin
Eye DamageCategory 2Use safety goggles

Emergency Protocols

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

  • Dermal Contact: Rinse with water; remove contaminated clothing .

  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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